molecular formula C17H23N9 B12270088 N-ethyl-6-methyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine

N-ethyl-6-methyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B12270088
M. Wt: 353.4 g/mol
InChI Key: KCXLSXQYTKYTQU-UHFFFAOYSA-N
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Description

N-ethyl-6-methyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an ethyl group, a methyl group, and a piperazine ring attached to a purine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-6-methyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the ethyl and methyl substituents. The piperazine ring is then attached to the pyrimidine core, and finally, the purine moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the purine moiety, potentially converting it to a dihydropurine derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

N-ethyl-6-methyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-6-methyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication or transcription. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

N-ethyl-6-methyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine can be compared with other pyrimidine and purine derivatives:

    Similar Compounds: Compounds such as 2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl N-methyl-L-valinate hydrochloride and ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate share structural similarities.

    Uniqueness: The unique combination of the pyrimidine, piperazine, and purine moieties in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H23N9

Molecular Weight

353.4 g/mol

IUPAC Name

N-ethyl-6-methyl-2-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C17H23N9/c1-4-18-13-9-12(2)22-17(23-13)26-7-5-25(6-8-26)16-14-15(19-10-20-16)24(3)11-21-14/h9-11H,4-8H2,1-3H3,(H,18,22,23)

InChI Key

KCXLSXQYTKYTQU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=NC4=C3N=CN4C

Origin of Product

United States

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